molecular formula C9H17ClN2O2 B2474580 Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 1909326-75-5

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B2474580
CAS No.: 1909326-75-5
M. Wt: 220.7
InChI Key: DIRNJJOZTDDWPP-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 2044714-40-9) is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. Its structure includes an amino group at the 6-position and a methyl ester at the 2-position, with the hydrochloride salt enhancing solubility and stability. The bicyclo[2.2.2]octane framework confers steric rigidity, making it valuable in medicinal chemistry for targeting spatially constrained biological receptors. The compound’s molecular formula is C₁₀H₁₇ClN₂O₂, with a molar mass of 232.71 g/mol .

Properties

IUPAC Name

methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6;/h6-8H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNJJOZTDDWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-75-5
Record name methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

  • Potential Therapeutic Uses : Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for treating neurological disorders .

Organic Synthesis

This compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.

  • Reagent in Reactions : It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic pathways in laboratory settings .

Biological Studies

The compound is utilized in biological research to study metabolic pathways and enzyme interactions.

  • Mechanism of Action : Its ability to inhibit or activate specific enzymes or receptors can provide insights into biological mechanisms, aiding in the understanding of disease processes and the development of new therapeutic strategies .

Industrial Applications

This compound finds applications in the pharmaceutical industry for the production of fine chemicals.

  • Pharmaceutical Production : The compound's unique structure allows for the synthesis of various pharmaceutical agents, contributing to advancements in drug formulation and development .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Ethyl Esters

  • methyl), unsaturated bicyclo[2.2.2]oct-5-ene core. Melting point: 227–229°C, significantly higher than the target compound, likely due to enhanced crystallinity from the conjugated double bond .
  • Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3: Melting point: 130–133°C, lower than the target compound, reflecting reduced lattice stability from the trans-configuration .

Oxo-Substituted Derivatives

  • Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 3885-76-5): Molecular formula: C₁₀H₁₅NO₃; MW: 197.23 g/mol. Key difference: Replacement of the 6-amino group with a ketone (oxo) reduces basicity and alters reactivity, favoring nucleophilic acyl substitution over amine-mediated reactions .

Hydroxymethyl and Alcohol Derivatives

  • {2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride (CAS 2031261-04-6): Molecular formula: C₈H₁₆ClNO; MW: 177.67 g/mol.

Enantiomerically Pure Analogues

  • Methyl (2R,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylate (CAS 1932145-08-8): Key feature: Stereospecific (2R,3R) configuration, critical for chiral recognition in drug-receptor interactions. This enantiomer is prioritized in asymmetric synthesis for pharmaceutical applications .

tert-Butyl Carbamate-Protected Derivatives

  • tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4):
    • Key feature : tert-Butoxycarbonyl (Boc) protection at the 2-position stabilizes the amine group during synthetic workflows, enabling selective deprotection in multi-step syntheses .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Melting Point (°C) Key Distinguishing Feature
Target Compound (2044714-40-9) 6-amino, methyl ester C₁₀H₁₇ClN₂O₂ 232.71 Not reported Rigid bicyclo scaffold with amino-ester
Ethyl (±)-2 3-endo-amino, ethyl ester C₁₁H₁₈ClNO₂ 231.72 227–229 Unsaturated core, high crystallinity
Ethyl 6-oxo-2-azabicyclo (3885-76-5) 6-oxo, ethyl ester C₁₀H₁₅NO₃ 197.23 Not reported Ketone group, lower basicity
{2-azabicyclo}-methanol HCl (2031261-04-6) 6-methanol C₈H₁₆ClNO 177.67 Not reported Hydroxymethyl group, increased solubility
Methyl (2R,3R)-isomer (1932145-08-8) (2R,3R)-config C₁₀H₁₇NO₂ 183.25 Not reported Enantiopure, chiral drug intermediate

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

  • Amino vs. Oxo Groups: The 6-amino group in the target compound enhances hydrogen-bonding capacity, improving binding to biological targets compared to oxo derivatives .
  • Ester Chain Length : Methyl esters (target) exhibit faster hydrolysis rates than ethyl esters (±)-2–(±)-4, influencing prodrug design .

Stereochemical Considerations

  • Enantiomerically pure variants (e.g., (2R,3R)-isomer) demonstrate superior receptor affinity in preclinical studies, underscoring the importance of stereochemistry in drug development .

Pharmacopeial Compliance

  • Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () undergo crystallinity and impurity testing, suggesting similar quality controls apply to the target compound .

Biological Activity

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS No. 1909326-75-5) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9_9H17_{17}ClN2_2O2_2
Molecular Weight220.70 g/mol
CAS Number1909326-75-5
MDL NumberMFCD29762997

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • ELOVL6 Inhibition : Research has identified derivatives of 2-azabicyclo[2.2.2]octane as potent inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme involved in lipid metabolism. This inhibition may have implications for metabolic disorders and obesity management .
  • Bioisosteric Properties : The compound's bicyclic structure can act as a bioisostere for traditional aromatic systems, potentially improving the solubility and metabolic stability of drugs . This property is critical in drug design, allowing for the development of more effective therapeutic agents.
  • Antibacterial Activity : Compounds within this class have shown antibacterial properties, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial membrane integrity or inhibiting essential bacterial enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of methyl 6-amino-2-azabicyclo[2.2.2]octane derivatives:

  • Study on ELOVL6 Inhibitors : A study synthesized various derivatives and evaluated their efficacy as ELOVL6 inhibitors, demonstrating that modifications to the bicyclic structure significantly affected potency and selectivity .
  • Bioisosteric Replacement in Drug Design : Research indicated that replacing phenyl groups with the bicyclic structure could enhance drug properties such as solubility and stability, as seen in drugs like Imatinib and Vorinostat . This finding supports the use of methyl 6-amino-2-azabicyclo[2.2.2]octane derivatives in ongoing drug discovery efforts.

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